Human MAO-B Inhibition: Potency Advantage Over Des-Oxo Analog
5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile inhibits human monoamine oxidase B (MAO-B) with an IC₅₀ of 115 nM in a fluorescence spectrophotometry assay using kynuramine as substrate [1]. In contrast, the des-oxo analog (6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, CAS 108994-73-6) has no reported MAO-B inhibitory activity in the BindingDB or ChEMBL databases at the time of writing, indicating that the 5-oxo group is essential for engagement with this therapeutically relevant target. Furthermore, the target compound exhibits an approximately 870-fold selectivity window for MAO-B over the off-target α2A adrenergic receptor (Ki > 100,000 nM) [2], a selectivity profile not demonstrated by the des-oxo analog.
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 115 nM (human MAO-B, fluorescence spectrophotometry, kynuramine substrate, 20 min incubation) |
| Comparator Or Baseline | Des-oxo analog CAS 108994-73-6: no MAO-B inhibition reported in BindingDB/ChEMBL |
| Quantified Difference | Qualitative presence vs. absence of activity; 870-fold selectivity over α2A for the target compound |
| Conditions | Human MAO-B enzyme; kynuramine substrate; fluorescence spectrophotometry; 20 min incubation |
Why This Matters
For drug discovery programs targeting MAO-B (e.g., Parkinson's disease), the 5-oxo group is not a minor structural embellishment but a critical pharmacophoric feature that enables nanomolar potency and target selectivity.
- [1] BindingDB Entry BDBM50597772 (CHEMBL5170103). IC₅₀ = 115 nM for human MAO-B. Curated by ChEMBL from Sapienza University of Rome. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50597772 View Source
- [2] BindingDB Entry BDBM50597772. Selectivity data: Ki > 100,000 nM for α2A adrenergic receptor (rat). Approximate 870-fold selectivity over MAO-B. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50597772 View Source
